n-甲基-3-(吡咯烷-1-基甲基)苯甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves several steps, including Michael addition, alkylation, and reduction reactions. For instance, the synthesis of a related compound, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, involves an asymmetric Michael addition and a stereoselective alkylation . Another example is the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine, which includes a reduction step using sodium borohydride . These methods could potentially be adapted for the synthesis of n-Methyl-3-(pyrrolidin-1-ylmethyl)benzylamine.

Molecular Structure Analysis

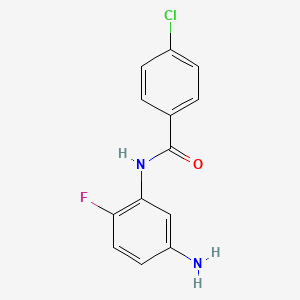

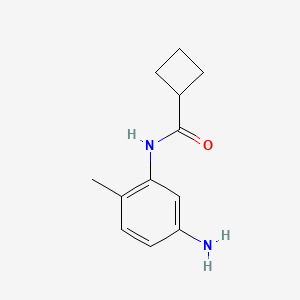

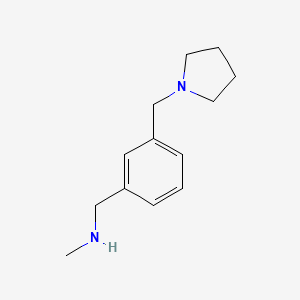

The molecular structure of n-Methyl-3-(pyrrolidin-1-ylmethyl)benzylamine would consist of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a benzyl group. The stereochemistry of the pyrrolidine ring can significantly influence the biological activity of the compound. For example, the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile demonstrates the importance of chirality in the synthesis of pyrrolidine derivatives .

Chemical Reactions Analysis

Compounds with pyrrolidine and benzylamine moieties can undergo various chemical reactions. For instance, benzyl ketimines can participate in [3 + 2] cycloaddition reactions with arylacetylenes . Additionally, pyrrolidine derivatives can be obtained through 1,3-dipolar cycloaddition reactions with azomethine ylides . These reactions could be relevant for the functionalization of n-Methyl-3-(pyrrolidin-1-ylmethyl)benzylamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of n-Methyl-3-(pyrrolidin-1-ylmethyl)benzylamine would likely include basicity due to the amine group, solubility in organic solvents, and the potential for hydrogen bonding. The presence of the pyrrolidine ring could also confer a degree of rigidity to the molecule, affecting its conformational preferences. The exact properties would depend on the specific substituents and stereochemistry of the compound.

Relevant Case Studies

While there are no direct case studies on n-Methyl-3-(pyrrolidin-1-ylmethyl)benzylamine, related compounds have been studied for their biological activities. For example, substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide derivatives have been synthesized and evaluated as anticancer agents . These studies highlight the potential medicinal applications of compounds with similar structural features to n-Methyl-3-(pyrrolidin-1-ylmethyl)benzylamine.

科学研究应用

Synthesis and Characterization in Medicinal Chemistry

- A study by Pandey and Srivastava (2011) highlighted the synthesis of Schiff bases of 3-aminomethyl pyridine, including compounds structurally related to N-methyl-3-(pyrrolidin-1-ylmethyl)benzylamine. These compounds exhibited potential anticonvulsant activity, suggesting applications in the development of new medicinal treatments (Pandey & Srivastava, 2011).

Pyrrolidine Chemistry in Industrial Applications

- Żmigrodzka et al. (2022) explored the chemistry of pyrrolidines, a class of compounds including N-methyl azomethine ylide derivatives. These compounds are significant in medicine and industry, with applications ranging from pharmaceuticals to dyes and agrochemicals (Żmigrodzka et al., 2022).

Coordination Chemistry and Molecular Structure

- Amirnasr et al. (2002) synthesized complexes including pyrrolidine derivatives, demonstrating the importance of N-methyl-3-(pyrrolidin-1-ylmethyl)benzylamine in coordination chemistry and molecular structure studies. Their research provides insights into the structural characteristics of such complexes (Amirnasr et al., 2002).

Analgesic Properties

- Ukrainets et al. (2015) studied the chemical modification of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, which are structurally related to N-methyl-3-(pyrrolidin-1-ylmethyl)benzylamine. Their research aimed to enhance the analgesic properties of these compounds (Ukrainets et al., 2015).

In Vitro Antitumor Activity

- Salimova et al. (2019) explored 3-amino substituted derivatives, including compounds structurally akin to N-methyl-3-(pyrrolidin-1-ylmethyl)benzylamine, for their in vitro antitumor activity. Their study revealed potential applications in leukemia treatments (Salimova et al., 2019).

Synthesis and Photophysical Characterization in Bioimaging

- Nolan et al. (2006) conducted syntheses and photophysical characterization of compounds related to N-methyl-3-(pyrrolidin-1-ylmethyl)benzylamine. These studies are crucial for the development of fluorescent sensors with applications in biological imaging (Nolan et al., 2006).

Drug Metabolism in Chronic Myelogenous Leukemia Patients

- Gong et al. (2010) investigated the metabolism of Flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. The study involved compounds structurally similar to N-methyl-3-(pyrrolidin-1-ylmethyl)benzylamine, providing insights into the metabolic pathways and potential therapeutic applications in leukemia (Gong et al., 2010).

Synthesis of Water-Soluble Aldehyde for Anticancer Drugs

- Zhang et al. (2018) developed a high-yield synthetic method for 4-(pyrrolidin-1-ylmethyl)benzaldehyde, an intermediate for small molecule anticancer drugs. This research is vital for the advancement of new treatments for various types of cancer (Zhang et al., 2018).

安全和危害

The safety data sheet for a similar compound, 3-(Pyrrolidin-1-ylmethyl)benzoic acid hydrochloride, indicates that it causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .

属性

IUPAC Name |

N-methyl-1-[3-(pyrrolidin-1-ylmethyl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-14-10-12-5-4-6-13(9-12)11-15-7-2-3-8-15/h4-6,9,14H,2-3,7-8,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOQOEPFPGJWNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)CN2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594625 |

Source

|

| Record name | N-Methyl-1-{3-[(pyrrolidin-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Methyl-3-(pyrrolidin-1-ylmethyl)benzylamine | |

CAS RN |

884507-46-4 |

Source

|

| Record name | N-Methyl-1-{3-[(pyrrolidin-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。